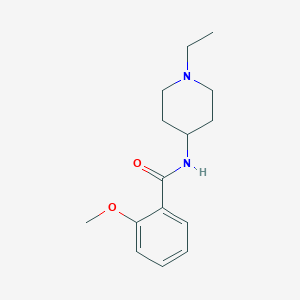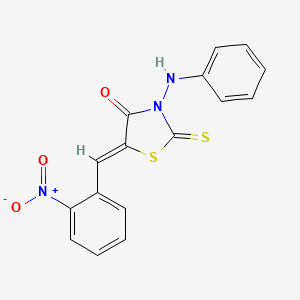![molecular formula C18H19FN6O B4676079 2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4676079.png)
2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine
Descripción general
Descripción
2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that involve the use of different reagents and solvents. The mechanism of action and biochemical and physiological effects of this compound have been studied in detail, and it has been found to have several advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine involves the inhibition of specific enzymes and receptors. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. Additionally, it has been found to bind to the GABA-A receptor and modulate its activity, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II activity. It has also been found to have anxiolytic and sedative effects by modulating the activity of the GABA-A receptor. Additionally, this compound has been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine has several advantages for lab experiments. It is a potent inhibitor of DNA topoisomerase II, making it a useful tool for studying the role of this enzyme in DNA replication and cell division. Additionally, this compound has antibacterial and antifungal activities, making it a useful tool for studying the mechanisms of action of antibacterial and antifungal agents. However, this compound also has limitations for lab experiments. It is a complex compound that requires specific methods for synthesis, making it difficult to obtain in large quantities. Additionally, this compound has potential side effects, such as sedation and anxiolysis, which may interfere with experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine. One potential direction is the study of its anti-tumor activity in vivo, to determine its potential as a cancer treatment. Additionally, further studies could be conducted to determine the optimal dosage and administration route for this compound. Another potential direction is the study of its potential as an antibacterial and antifungal agent, to determine its potential for use in the treatment of bacterial and fungal infections. Finally, further studies could be conducted to determine the potential side effects of this compound and to develop strategies for minimizing these side effects.
Aplicaciones Científicas De Investigación
2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine has potential applications in various fields of scientific research. It has been studied for its anti-tumor activity and found to inhibit the growth of various cancer cell lines. It has also been studied for its antibacterial and antifungal activities and found to be effective against several bacterial and fungal strains. Additionally, this compound has been studied for its potential application in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c19-15-3-1-2-14(10-15)11-16-22-18(26-23-16)13-24-6-8-25(9-7-24)17-12-20-4-5-21-17/h1-5,10,12H,6-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMIHHUPPRTILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)CC3=CC(=CC=C3)F)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)
![dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]amino}benzoate](/img/structure/B4676025.png)
![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4676074.png)
![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4676085.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)